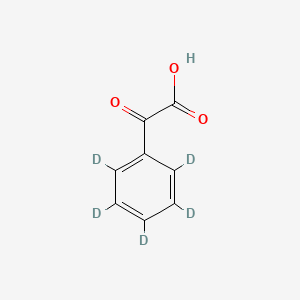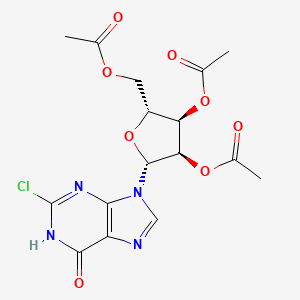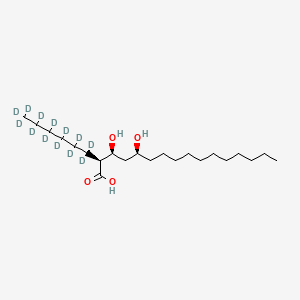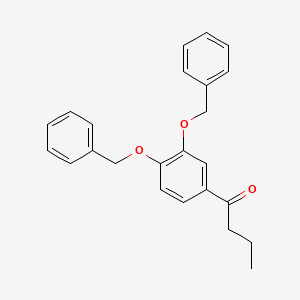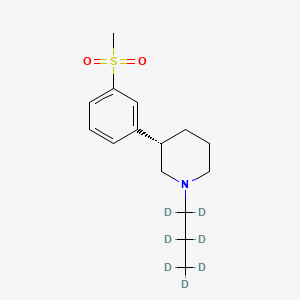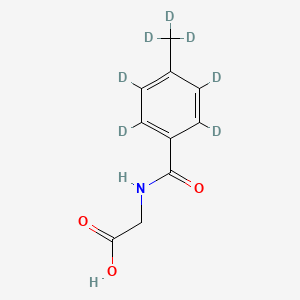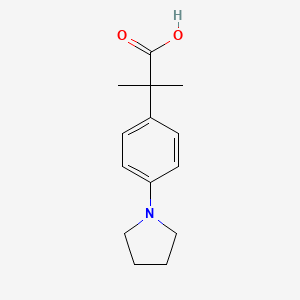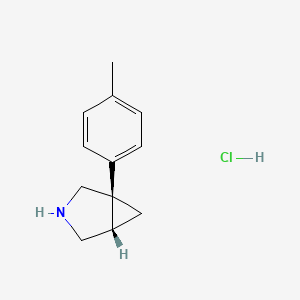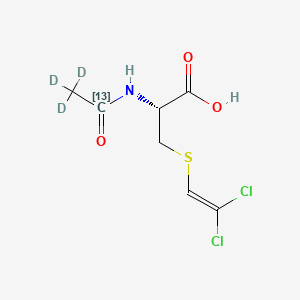
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 is a specialized compound used primarily in scientific research. It is a derivative of L-cysteine, modified with an acetyl group and a dichloroethenyl moiety. The compound is labeled with carbon-13 and deuterium, which makes it useful in various analytical and biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 typically involves the following steps:
Starting Material: The synthesis begins with L-cysteine, which is commercially available.
Acetylation: L-cysteine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-cysteine.
Introduction of Dichloroethenyl Group: The N-acetyl-L-cysteine is then reacted with 2,2-dichloroethene in the presence of a suitable catalyst to introduce the dichloroethenyl group.
Isotopic Labeling: The final step involves the incorporation of carbon-13 and deuterium labels. This can be achieved by using isotopically labeled reagents during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dichloroethenyl group to a chloroethenyl or ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Chloroethenyl or ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and NMR spectroscopy.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for exposure to certain chemicals.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 involves its interaction with biological molecules. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A precursor in the synthesis of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3.
S-(2,2-Dichloroethenyl)-L-cysteine: Lacks the acetyl group and isotopic labeling.
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine: Similar structure but without isotopic labels.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly useful in analytical and biochemical studies. The presence of carbon-13 and deuterium allows for precise tracking and quantification in various experimental setups.
Propiedades
IUPAC Name |
(2R)-3-(2,2-dichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1/i1D3,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYGORWCAPEHPX-RIVLQAMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC=C(Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[13C](=O)N[C@@H](CSC=C(Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)
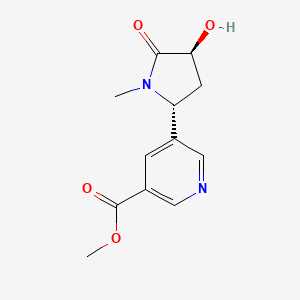
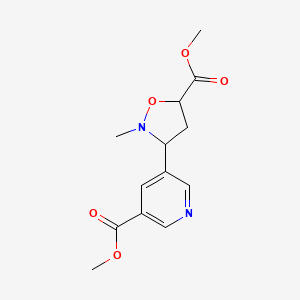
![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)
